N-(2,5-difluorophenyl)-3-fluorobenzamide

Description

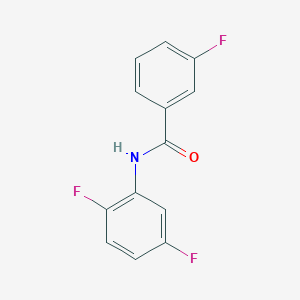

N-(2,5-difluorophenyl)-3-fluorobenzamide is a benzamide derivative featuring a 3-fluorobenzoyl group attached to a 2,5-difluorophenylamine moiety. The compound’s structure is characterized by fluorine atoms at the 2- and 5-positions of the phenylamine ring and a single fluorine at the 3-position of the benzamide ring. Fluorine substituents are strategically placed to modulate electronic, steric, and pharmacokinetic properties, making such compounds relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C13H8F3NO |

|---|---|

Molecular Weight |

251.2 g/mol |

IUPAC Name |

N-(2,5-difluorophenyl)-3-fluorobenzamide |

InChI |

InChI=1S/C13H8F3NO/c14-9-3-1-2-8(6-9)13(18)17-12-7-10(15)4-5-11(12)16/h1-7H,(H,17,18) |

InChI Key |

LTOVBKBKQJQPCU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)F)F |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

(S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

- Structure : Shares the 2,5-difluorophenyl group but incorporates a pyrazolo-pyrimidinyl core and a hydroxypyrrolidine carboxamide .

- Application : Acts as a tyrosine kinase (TRK) inhibitor for cancer treatment. The 2,5-difluorophenyl group likely enhances binding affinity to kinase domains by optimizing hydrophobic interactions.

- Key Difference : The pyrazolo-pyrimidine scaffold and additional hydroxyl group distinguish it from the simpler benzamide structure of the target compound.

Agrochemical Benzamide Derivatives

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Structure : Features a 2,6-difluorobenzamide group linked to a 4-chlorophenyl urea moiety .

- Application : Insect growth regulator targeting chitin synthesis.

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structure : Contains a trifluoromethyl group at the 2-position of the benzamide and an isopropoxyphenyl group .

- Application : Fungicide inhibiting succinate dehydrogenase.

- Key Difference: The trifluoromethyl group enhances lipophilicity compared to the mono-fluoro substitution in the target compound.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Fluorine Positioning: 2,5-Difluorophenyl groups (as in the TRK inhibitor) are associated with enhanced metabolic stability and target binding in kinase inhibitors .

Synthetic Considerations :

Bioactivity Correlations :

- Fluorine at the 3-position (target compound) may confer moderate electron-withdrawing effects, influencing solubility and reactivity compared to 2- or 6-positioned halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.